

# Performance Comparison: Reactivity Ratios of N-Tert-butylacrylamide (TBAm)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Tert-butylacrylamide	
Cat. No.:	B110227	Get Quote

The reactivity ratios,  $r_1$  (for TBAm) and  $r_2$  (for the comonomer), dictate the composition of the resulting copolymer. A reactivity ratio greater than 1 indicates that the propagating radical prefers to add its own monomer, while a value less than 1 suggests a preference for adding the other monomer. The product of the two reactivity ratios ( $r_1r_2$ ) provides insight into the monomer distribution: a value close to 1 suggests a random copolymer, a value approaching 0 indicates a tendency towards alternation, and a value greater than 1 points towards block copolymer formation.

The following table summarizes the experimentally determined reactivity ratios for the copolymerization of TBAm with several comonomers under free-radical conditions.



Comono mer (M <sub>2</sub> )	rı (TBAm)	r <sub>2</sub> (Comono mer)	r1 * r2	Polymeriz ation Condition s	Method of Determin ation	Referenc e
Quinolinyla crylate	8.0	0.60	4.8	60°C, AIBN, methanol/w ater (3:1)	Fineman- Ross	
Quinolinyla crylate	8.0	0.61	4.88	60°C, AIBN, methanol/w ater (3:1)	Kelen- Tudos	
2,4- Dichloroph enyl methacryla te	0.83	1.13	0.94	70°C, AIBN, DMF	Fineman- Ross, Kelen- Tudos	[1][2]
7- acryloyloxy -4-methyl coumarin	1.15	0.70	0.805	60°C, AIBN, DMF	Fineman- Ross	[3]
7- acryloyloxy -4-methyl coumarin	1.16	0.72	0.835	60°C, AIBN, DMF	Kelen- Tudos	[3]
Methyl Acrylate	0.71	1.12	0.795	60°C, AIBN, 75/25 EtOH/H <sub>2</sub> O	In situ NMR	[4]
N- isopropylac rylamide	1.00	0.58	0.58	60°C, Toluene	Not specified	



#### Analysis of Reactivity:

- With Quinolinylacrylate: The high r<sub>1</sub> value indicates that the TBAm propagating radical strongly prefers to add another TBAm monomer, suggesting a tendency towards forming blocks of TBAm. The r<sub>1</sub> \* r<sub>2</sub> product being significantly greater than 1 further supports a blocky or segmented copolymer structure rather than a random distribution.
- With 2,4-Dichlorophenyl methacrylate: The reactivity ratios are close to 1, with r<sub>2</sub> being slightly greater than 1. This suggests a tendency towards a random copolymer, with a slight enrichment of the methacrylate comonomer in the polymer chain. The r<sub>1</sub> \* r<sub>2</sub> product of 0.94 is indicative of ideal random copolymerization.[1][2]
- With 7-acryloyloxy-4-methyl coumarin: TBAm is slightly more reactive than the comonomer
   (r<sub>1</sub> > 1 and r<sub>2</sub> < 1), indicating that TBAm will be incorporated into the copolymer at a slightly
   faster rate. The r<sub>1</sub> \* r<sub>2</sub> product of approximately 0.8 suggests the formation of a random
   copolymer.[3]
- With Methyl Acrylate: In this system, methyl acrylate is the more reactive comonomer ( $r_2 > 1$  and  $r_1 < 1$ ). The copolymer will be richer in methyl acrylate units than the monomer feed. The  $r_1 * r_2$  product of 0.795 is indicative of a random copolymer.[4]
- With N-isopropylacrylamide: The reactivity ratio of TBAm is 1.00, suggesting that the TBAm radical has no preference between adding another TBAm or an N-isopropylacrylamide monomer. The r<sub>2</sub> value of 0.58 indicates that the N-isopropylacrylamide radical prefers to add a TBAm monomer. This system will likely form a random copolymer.

# **Experimental Protocols**

The determination of monomer reactivity ratios is a critical experimental process for understanding and controlling copolymerization. Below is a detailed, generalized protocol for the free-radical copolymerization of **N-Tert-butylacrylamide** and a comonomer, followed by the determination of reactivity ratios using the Fineman-Ross and Kelen-Tudos methods.

### I. Materials and Purification

Monomers:



- N-Tert-butylacrylamide (TBAm): Recrystallize from a suitable solvent such as warm, dry benzene or an n-hexane/ethyl acetate mixture to remove inhibitors and impurities. Dry the purified crystals under vacuum.
- Comonomer: Purify the comonomer according to standard procedures to remove inhibitors. For example, liquid monomers like methyl acrylate can be washed with a dilute aqueous sodium hydroxide solution to remove acidic inhibitors, followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO<sub>4</sub>), and distillation under reduced pressure.

#### Initiator:

 2,2'-Azobisisobutyronitrile (AIBN) is a commonly used initiator. Recrystallize from a solvent such as methanol or chloroform and dry under vacuum at room temperature.

#### Solvent:

 Use high-purity, anhydrous solvents. Common solvents for acrylamide copolymerizations include dimethylformamide (DMF), methanol, ethanol, water, or mixtures thereof. Purify by distillation if necessary.

# **II.** Copolymerization Procedure

#### · Reaction Setup:

- Prepare a series of at least five reaction vessels (e.g., glass ampoules or a multi-neck flask with a condenser and nitrogen inlet).
- For each vessel, prepare a different initial monomer feed ratio (e.g., mole fractions of TBAm of 0.2, 0.4, 0.5, 0.6, 0.8).

#### Polymerization:

 In each reaction vessel, dissolve the desired amounts of TBAm, the comonomer, and a fixed concentration of AIBN (typically 0.1-1.0 mol% relative to the total monomer concentration) in the chosen solvent.



- Deoxygenate the monomer solutions by bubbling with a gentle stream of dry, oxygen-free nitrogen for at least 30 minutes.
- Seal the reaction vessels (e.g., by flame-sealing the ampoules or closing the flask under a positive nitrogen pressure).
- Immerse the reaction vessels in a constant temperature bath (e.g., 60°C or 70°C) and start the polymerization.
- To ensure the validity of the differential form of the copolymerization equation, it is crucial
  to stop the reaction at low conversion (typically below 10%). The reaction time will need to
  be determined empirically for each system.
- Copolymer Isolation and Purification:
  - After the predetermined reaction time, quench the polymerization by rapidly cooling the reaction vessel in an ice bath.
  - Precipitate the copolymer by pouring the reaction mixture into a large excess of a nonsolvent (e.g., cold water, methanol, or diethyl ether, depending on the copolymer's solubility).
  - Filter the precipitated copolymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and initiator residues.
  - Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C)
     until a constant weight is achieved.
  - Determine the conversion gravimetrically.

# III. Copolymer Characterization and Composition Analysis

- Compositional Analysis:
  - The composition of the copolymer is a critical parameter for calculating the reactivity ratios. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful and



commonly used technique for this purpose.

- Dissolve a known amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Identify characteristic proton signals for each monomer unit in the <sup>1</sup>H-NMR spectrum. For TBAm, the nine protons of the tert-butyl group typically appear as a sharp singlet around 1.4 ppm.
- By integrating the areas of the characteristic peaks corresponding to each monomer unit,
   the molar ratio of the monomers in the copolymer can be calculated.

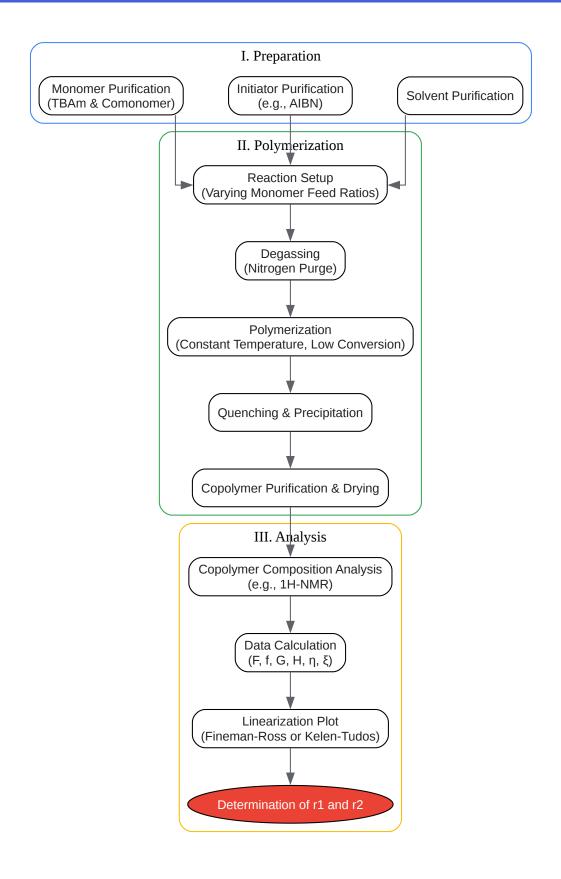
## IV. Calculation of Reactivity Ratios

- Fineman-Ross Method:
  - This is a linearization method based on the following equation:  $G = H * r_1 r_2$  where:  $F = \frac{M_1}{M_2}$  in the initial monomer feed  $f = \frac{m_1}{m_2}$  in the copolymer  $G = \frac{F(f-1)}{f} = \frac{F^2}{f}$
  - Plot G versus H. The slope of the resulting straight line is r<sub>1</sub> and the y-intercept is r<sub>2</sub>.
- Kelen-Tudos Method:
  - This is an improved linearization method that aims to provide a more even distribution of data points. The equation is:  $\eta = (r_1 + r_2/\alpha)\xi r_2/\alpha$  where:  $\eta = G / (\alpha + H) \xi = H / (\alpha + H) \alpha = \sqrt{(H_min * H_max)}$ , where H\_min and H\_max are the minimum and maximum values of H from the experimental data.
  - Plot  $\eta$  versus  $\xi$ . The y-intercept at  $\xi = 0$  is  $-r_2/\alpha$ , and the y-intercept at  $\xi = 1$  is  $r_1$ .

# **Visualizing the Experimental Workflow**

The following diagram illustrates the key steps in the experimental determination of monomer reactivity ratios.





Click to download full resolution via product page

Caption: Experimental workflow for determining monomer reactivity ratios.



This guide provides a foundational understanding of the reactivity of **N-Tert-butylacrylamide** in copolymerization with various partners. The provided data and protocols can assist researchers in the rational design and synthesis of novel copolymers with desired properties for advanced applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Performance Comparison: Reactivity Ratios of N-Tert-butylacrylamide (TBAm)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110227#reactivity-ratios-of-n-tert-butylacrylamide-in-copolymerization]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com